molecular formula C22H26N2O3 B4551238 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4551238
M. Wt: 366.5 g/mol
InChI Key: DXOVDQBBUIFCIQ-UHFFFAOYSA-N
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Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring substituted with a benzyl group and an oxo group, along with an acetamide group linked to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of benzylamine with glyoxal to form the morpholine ring, followed by oxidation to introduce the oxo group. The acetamide group is then introduced through an acylation reaction with acetic anhydride. The final step involves the coupling of the morpholine derivative with 4-isopropylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors to modulate their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(methyl)phenyl]acetamide
  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(ethyl)phenyl]acetamide
  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(tert-butyl)phenyl]acetamide

Uniqueness

2-(4-benzyl-2-oxomorpholin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16(2)18-8-10-19(11-9-18)23-21(25)14-20-22(26)27-13-12-24(20)15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOVDQBBUIFCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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